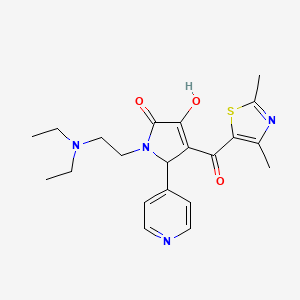

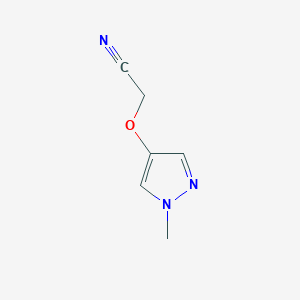

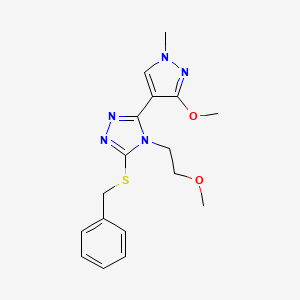

![molecular formula C20H14ClN3O3 B2813290 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-57-3](/img/structure/B2813290.png)

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, also known as CBN-PBN, is an important heterocyclic compound used in synthetic organic chemistry. It is a versatile building block for a variety of organic reactions, and its structure can be used for the synthesis of several other compounds. CBN-PBN has been extensively studied in recent years, and its potential applications in scientific research have been explored.

科学的研究の応用

Antitubercular Potential

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential use as new antitubercular agents. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. Modifications at specific positions on the benzimidazole ring, such as the replacement of the ether oxygen with nitrogen, have shown to slightly improve potency. The extension of the linker region between specific positions and the terminal hydrophobic aromatic substituent has led to significant improvements in potency against Mycobacterium tuberculosis (Kim et al., 2009).

Antileishmanial Activity

The benzimidazole derivatives are also being studied for their application in treating neglected tropical diseases such as visceral leishmaniasis (VL). Initial studies related to tuberculosis led to the discovery of these compounds' potential as a first-in-class drug candidate for VL. Various modifications to the aryloxy side chain, such as exchange of the linking oxygen for nitrogen, have been well-tolerated, with some derivatives showing improved aqueous solubility and significant efficacy in mouse models of acute Leishmania donovani infection (Thompson et al., 2016).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives containing the 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole structure have been designed and synthesized, showing potent antimicrobial activity against both gram-positive and gram-negative bacteria, including methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. Moreover, these compounds have demonstrated anticancer activity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26, with low μM IC50 values. Computational ADMET profiling and docking studies suggest these compounds have comparable drug-like properties to known antimicrobial and anticancer agents (Pham et al., 2022).

作用機序

- Antifungal Activity : Some related compounds with similar structural features, such as synthetic cinnamides and cinnamates, exhibit antifungal properties . These compounds directly interact with ergosterol in the fungal plasma membrane and cell wall, disrupting membrane integrity and function.

- Antibacterial Activity : The presence of an isopropyl group seems important for antibacterial activity . Further studies are needed to elucidate the precise mode of action for 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole.

Mode of Action

特性

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPSDRBNDZPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

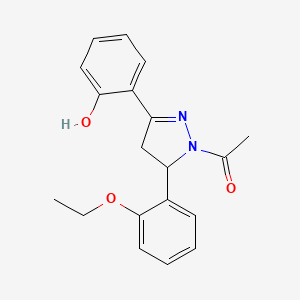

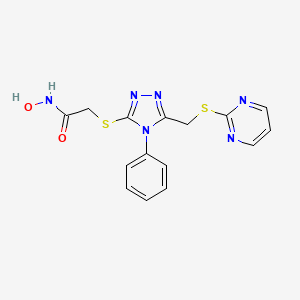

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)

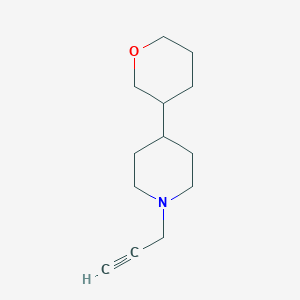

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)

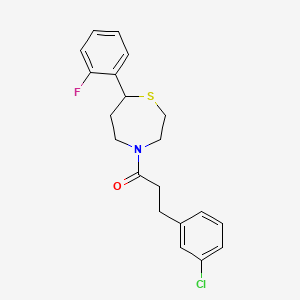

![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)